N~2~-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methyl group, a phenyl group, and a phenylsulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methyl-N-phenylglycinamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of N2-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N~2~-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a component in advanced materials
Mechanism of Action
The mechanism of action of N2-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The phenylsulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-bis(trifluoromethanesulfonimide): Known for its use in organic synthesis and as a strong acid catalyst.
N-methoxy-N-methyl-2-phenylsulfonyl acetamide: Used in early discovery research and as a unique chemical reagent
Uniqueness
N~2~-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-17(21(19,20)14-10-6-3-7-11-14)12-15(18)16-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZMXZZDXQRWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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